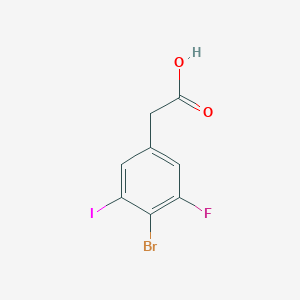

4-Bromo-3-fluoro-5-iodophenylacetic acid

Description

4-Bromo-3-fluoro-5-iodophenylacetic acid is a halogenated phenylacetic acid derivative characterized by its unique substitution pattern: bromine (Br) at the 4-position, fluorine (F) at the 3-position, and iodine (I) at the 5-position of the phenyl ring, with an acetic acid side chain. This compound’s structural complexity arises from the combination of three distinct halogens, which influence its electronic properties, steric effects, and reactivity.

Properties

Molecular Formula |

C8H5BrFIO2 |

|---|---|

Molecular Weight |

358.93 g/mol |

IUPAC Name |

2-(4-bromo-3-fluoro-5-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H5BrFIO2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) |

InChI Key |

SXBZGVUQQIBIPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-iodophenylacetic acid typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetic acid derivatives. The process may start with the bromination of phenylacetic acid, followed by fluorination and iodination under controlled conditions. Each halogenation step requires specific reagents and catalysts to ensure selective substitution at the desired positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-iodophenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-3-fluoro-5-iodophenylacetic acid is C8H6BrFIO2, with a molecular weight of 358.93 g/mol. The compound features a phenylacetic acid backbone modified by bromine, fluorine, and iodine substituents. This unique halogenation pattern enhances its reactivity and biological interactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including:

- Substitution Reactions : Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction : This compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling with boronic acids to create biaryl compounds.

Common Reagents and Conditions :

- Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

These reactions provide pathways to synthesize complex molecules essential for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly as an inhibitor of Bcl-2/Bcl-xL proteins involved in cancer cell proliferation. Research indicates that structural modifications around the phenyl ring can enhance binding affinity to these proteins, promoting apoptosis in cancer cells .

Case Study: Inhibition of Bcl-2/Bcl-xL Proteins

A study demonstrated that modifications in similar compounds significantly affected their binding affinities to Bcl-2/Bcl-xL proteins, suggesting that this compound could serve as a lead compound for developing new cancer therapies .

The biological activity of this compound is attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The presence of halogens allows for unique non-covalent interactions that enhance binding affinity to biological targets. These interactions could lead to alterations in critical biological pathways relevant for therapeutic applications.

Potential Antimicrobial Activity

Similar compounds have shown promising antimicrobial activity against various bacterial strains. The introduction of halogens has been linked to increased efficacy, indicating that this compound may exhibit similar properties against pathogens.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-iodophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing halogenated phenylacetic acid backbones, focusing on substituent positions, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Halogen Diversity and Reactivity: The iodine substituent in the target compound distinguishes it from bromo/fluoro-only analogs.

Electronic Effects : The electron-withdrawing nature of fluorine (ortho to the acetic acid group) may increase the acidity of the carboxylic acid moiety, influencing salt formation or binding interactions in drug design.

Synthetic Utility: Bromine and iodine positions enable sequential functionalization (e.g., selective displacement of iodine in Pd-catalyzed reactions), a feature absent in mono- or dihalogenated counterparts .

Recommendations for Further Study

Experimental Characterization : Prioritize HPLC purity analysis, NMR (¹H/¹³C/¹⁹F), and MS profiling to confirm structural integrity.

Comparative Reactivity Studies : Evaluate coupling reaction yields (e.g., Suzuki) against bromo/fluoro analogs to quantify iodine’s impact.

Toxicity Profiling: Assess safety data (LD₅₀, mutagenicity) given the compound’s polyhalogenated nature; notes precautionary codes for similar compounds but lacks specifics.

Biological Activity

4-Bromo-3-fluoro-5-iodophenylacetic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C9H6BrFIAc, with a molecular weight of 284.05 g/mol. The presence of multiple halogens contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrFIAc |

| Molecular Weight | 284.05 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies indicate that halogenated phenylacetic acids exhibit significant antitumor activity. For instance, modifications at the aryl group can enhance binding affinities to anti-apoptotic proteins like Bcl-2 and Bcl-xL, crucial for cancer cell survival. In one study, derivatives of phenylacetic acids demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may similarly inhibit tumor growth by disrupting these pathways .

The compound's mechanism involves the inhibition of specific proteins that regulate apoptosis. By binding to Bcl-2 family proteins, it promotes apoptosis in cancer cells, leading to reduced tumor viability. This interaction has been quantitatively assessed through fluorescence polarization assays, revealing a structure-activity relationship that underscores the importance of halogen substitutions in enhancing biological efficacy .

Case Studies

-

In Vivo Studies

A study involving SCID mice bearing H146 lung cancer xenografts showed that compounds with structural similarities to this compound induced significant apoptosis markers such as cleaved PARP and caspase-3 at doses as low as 15 mg/kg . This suggests potential therapeutic applications in oncology. -

Antimicrobial Activity

In addition to antitumor effects, halogenated phenylacetic acids have shown antimicrobial properties against various pathogens. A study indicated that these compounds could inhibit the growth of Gram-positive bacteria, highlighting their versatility in pharmacological applications .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.